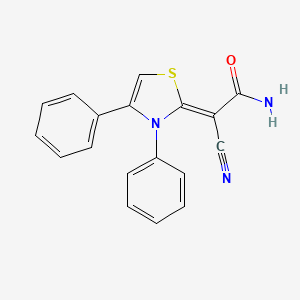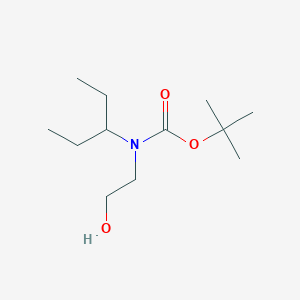![molecular formula C6H10ClF3N2 B13553089 3-[(3,3,3-Trifluoropropyl)amino]propanenitrilehydrochloride](/img/structure/B13553089.png)
3-[(3,3,3-Trifluoropropyl)amino]propanenitrilehydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(3,3,3-Trifluoropropyl)amino]propanenitrilehydrochloride is a chemical compound with the molecular formula C6H9F3N2·HCl. It is known for its unique properties due to the presence of trifluoropropyl and nitrile groups. This compound is used in various scientific research applications, particularly in the fields of chemistry and biology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(3,3,3-Trifluoropropyl)amino]propanenitrilehydrochloride typically involves the reaction of 3,3,3-trifluoropropylamine with acrylonitrile. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the process. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt form.
Industrial Production Methods
In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of advanced equipment and techniques helps in maintaining the quality and consistency of the compound.
Chemical Reactions Analysis
Types of Reactions
3-[(3,3,3-Trifluoropropyl)amino]propanenitrilehydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The trifluoropropyl group can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like hydroxide ions or amines can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce primary amines.
Scientific Research Applications
3-[(3,3,3-Trifluoropropyl)amino]propanenitrilehydrochloride is utilized in various scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-[(3,3,3-Trifluoropropyl)amino]propanenitrilehydrochloride involves its interaction with specific molecular targets. The trifluoropropyl group enhances the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins. The nitrile group can form hydrogen bonds with target molecules, influencing their activity and function.
Comparison with Similar Compounds
Similar Compounds
- 3-[(3,3,3-Trifluoropropyl)amino]propanenitrile
- 3,3,3-Trifluoropropionic acid
- N-Trifluoropropionyl-D-mannosamine
Uniqueness
3-[(3,3,3-Trifluoropropyl)amino]propanenitrilehydrochloride is unique due to its combination of trifluoropropyl and nitrile groups, which impart distinct chemical and physical properties. This makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C6H10ClF3N2 |
|---|---|
Molecular Weight |
202.60 g/mol |
IUPAC Name |
3-(3,3,3-trifluoropropylamino)propanenitrile;hydrochloride |
InChI |
InChI=1S/C6H9F3N2.ClH/c7-6(8,9)2-5-11-4-1-3-10;/h11H,1-2,4-5H2;1H |
InChI Key |
VVJSPBUZMKXHOK-UHFFFAOYSA-N |
Canonical SMILES |
C(CNCCC(F)(F)F)C#N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(1H-pyrazolo[3,4-b]pyridin-1-yl)-2,6-Piperidinedione](/img/structure/B13553009.png)
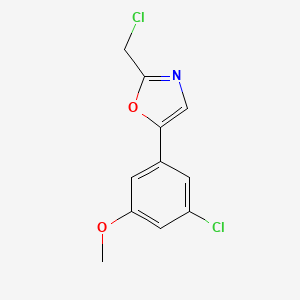
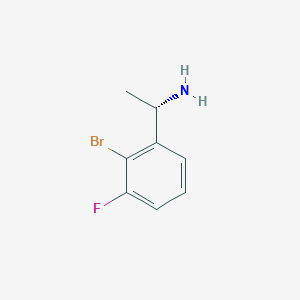
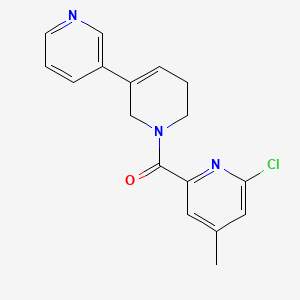
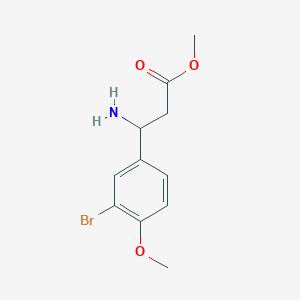
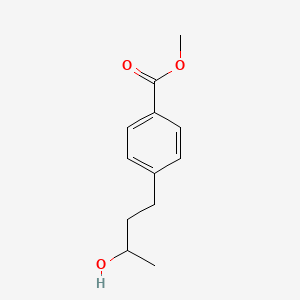

![3-[3-(difluoromethyl)-1-methyl-1H-thieno[2,3-c]pyrazole-5-amido]benzene-1-sulfonyl fluoride](/img/structure/B13553074.png)
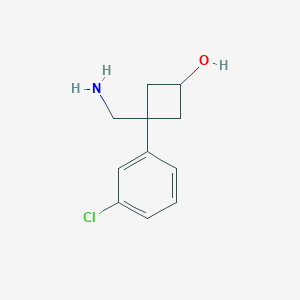
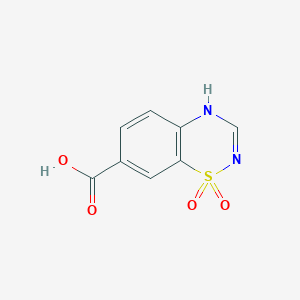
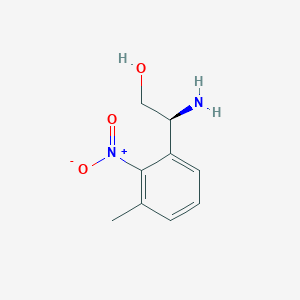
![rac-tert-butyl (3R,3aR,6aS)-3-hydroxy-octahydrocyclopenta[b]pyrrole-1-carboxylate](/img/structure/B13553086.png)
